2-Propionylthiophene

Description

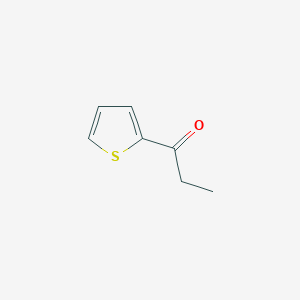

Structure

3D Structure

Properties

IUPAC Name |

1-thiophen-2-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8OS/c1-2-6(8)7-4-3-5-9-7/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFPZQZZWAMAHOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70159933 | |

| Record name | 1-(2-Thienyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70159933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

107.00 °C. @ 11.00 mm Hg | |

| Record name | 2-Propanoylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033159 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13679-75-9 | |

| Record name | 1-(2-Thienyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13679-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propionylthiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013679759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propionylthiophene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76041 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Thienyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70159933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-thienyl)propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.788 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PROPIONYLTHIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NY658TVP5M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Propanoylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033159 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

57.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Propanoylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033159 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis and Advanced Synthetic Methodologies of 2 Propionylthiophene and Its Derivatives

Established Synthetic Pathways for 2-Propionylthiophene

The primary and most well-documented method for synthesizing this compound is the Friedel-Crafts acylation of thiophene (B33073). This electrophilic aromatic substitution reaction can be optimized through various catalytic systems and reagents to achieve high yields and purity.

Friedel-Crafts Acylation of Thiophene

Friedel-Crafts acylation involves the reaction of an acylating agent with an aromatic ring in the presence of a catalyst. fishersci.ca For the synthesis of this compound, thiophene is reacted with a propionyl group donor, such as propionyl chloride or propionic anhydride (B1165640). fishersci.cafishersci.com The reaction is typically catalyzed by a Lewis acid, which activates the acylating agent, facilitating the attack by the electron-rich thiophene ring. fishersci.ca

Modern synthetic methods often employ metal triflates as efficient and reusable Lewis acid catalysts for Friedel-Crafts reactions. sigmaaldrich.com Zinc trifluoromethanesulfonate, commonly known as zinc triflate (Zn(OTf)2), is recognized as a powerful catalyst for acylation reactions. fishersci.ca It is valued for its high catalytic activity, often under milder conditions than traditional catalysts like aluminum chloride. fishersci.casigmaaldrich.com The use of metal triflates can lead to higher yields and easier work-up procedures, aligning with principles of green chemistry. sigmaaldrich.com While specific yield data for Zn(OTf)2-catalyzed propionylation of thiophene is not extensively detailed in the provided results, its general efficacy in acylating aromatic systems is well-established. fishersci.casigmaaldrich.com Other catalysts, such as phosphoric acid combined with phosphorus pentoxide, have also been effectively used. google.com

Propionic anhydride is a commonly used acylating agent in the synthesis of this compound. google.comciteab.comnih.gov Its reaction with thiophene, typically under reflux conditions and catalyzed by a mixture of phosphoric acid and phosphorus pentoxide, provides a direct route to the desired product. google.comfishersci.no This method is advantageous as it can produce high yields of this compound. fishersci.no The reaction involves heating a mixture of thiophene, propionic anhydride, and the catalytic system, followed by extraction and purification steps to isolate the final product. google.comfishersci.no

Comparative Analysis of Synthetic Yields and Efficiencies

The efficiency of this compound synthesis varies significantly with the chosen reagents and catalysts. Different methodologies have been reported with a range of yields, reflecting the optimization of reaction conditions.

The table below presents a comparative view of yields achieved through different synthetic approaches.

| Acylating Agent | Catalyst/Conditions | Substrate | Yield | Reference |

|---|---|---|---|---|

| Propionic Anhydride | Phosphoric Acid / Phosphorus Pentoxide | Thiophene | 96.8% | google.comfishersci.no |

| Propionyl Chloride | Tin Tetrachloride (SnCl₄) | 2-Chlorothiophene | 65% | google.com |

| Propionyl Chloride | Anhydrous AlCl₃ | Thiophene | Not specified | googleapis.com |

Regioselective Synthesis of this compound Derivatives

Further functionalization of this compound allows for the creation of diverse derivatives. Regioselective reactions, which control the position of substitution, are crucial for synthesizing specific target molecules.

Bromination of this compound (e.g., AlCl3-mediated)

The bromination of this compound can be directed to different positions, yielding distinct products. One notable method is the aluminum chloride (AlCl3)-mediated bromination, which regioselectively targets the α-carbon on the propionyl side chain. patsnap.com In this reaction, this compound is treated with bromine in the presence of anhydrous AlCl3 as a catalyst, typically in an ice bath. patsnap.com This process yields α-bromo-2-propionylthiophene, a key intermediate for further synthetic transformations, such as in the production of tiaprofenic acid. fishersci.nopatsnap.com This specific regioselectivity highlights the role of the catalyst in directing the electrophilic attack to the side chain rather than the aromatic thiophene ring.

Subsequent Functionalization Reactions (e.g., Wolf-Kishner Reduction)

The carbonyl group of this compound is a versatile handle for a variety of functionalization reactions. One of the most fundamental transformations is the Wolff-Kishner reduction, which converts aldehydes and ketones into their corresponding alkanes under basic conditions. byjus.comalfa-chemistry.com This reaction is particularly useful for substrates that are sensitive to acidic conditions, making it a complementary method to the Clemmensen reduction. alfa-chemistry.com

The mechanism of the Wolff-Kishner reduction begins with the formation of a hydrazone intermediate from the reaction of the carbonyl compound with hydrazine. byjus.comalfa-chemistry.com In the presence of a strong base, such as potassium hydroxide (B78521), and at elevated temperatures in a high-boiling solvent like diethylene glycol, the hydrazone is deprotonated. byjus.comyoutube.com A series of protonation and deprotonation steps, driven by the thermodynamically favorable elimination of nitrogen gas (N₂), leads to the formation of a carbanion, which is then protonated by a water molecule to yield the final alkane product. byjus.com

Several modifications to the original Wolff-Kishner reduction have been developed to improve reaction times and yields. The Huang-Minlon modification, for instance, involves carrying out the reaction with the carbonyl compound, 85% hydrazine, and potassium hydroxide in a one-pot procedure, which allows for higher reaction temperatures and shorter reaction times. alfa-chemistry.com Other variations utilize potassium tert-butoxide in dimethyl sulfoxide (B87167) (DMSO), enabling the reaction to proceed at room temperature, which is beneficial for sensitive substrates. youtube.com

It is important to note that the standard Wolff-Kishner conditions are not suitable for all substrates. For example, sterically hindered ketones may require higher temperatures, and α,β-unsaturated ketones can lead to the formation of pyrazole (B372694) byproducts. alfa-chemistry.com

Emerging Synthetic Strategies for Thiophene-based Compounds

Recent advancements in organic synthesis have led to the development of novel and efficient methods for constructing the thiophene ring and its derivatives. These emerging strategies offer advantages in terms of atom economy, step efficiency, and the ability to generate molecular complexity from simple precursors.

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. tandfonline.com This approach is highly convergent and offers significant advantages in terms of efficiency and structural diversity. tandfonline.comnih.gov

Several MCRs have been developed for the synthesis of thiophene derivatives. One such method involves the one-pot reaction of alkyl bromides, aroyl or alkanoyl isothiocyanates, 1,3-dicarbonyl compounds, and secondary amines under microwave irradiation. nih.gov This protocol provides high yields of substituted thiophenes in short reaction times and with a broad substrate scope. nih.govbenthamscience.com Other examples include L-proline catalyzed synthesis and morpholine-facilitated formation of 2-aminothiophene derivatives. tandfonline.com Catalyst-free approaches have also been reported, such as the reaction between acetophenone (B1666503) derivatives, elemental sulfur, and substituted anilines in N,N-dimethylacetamide at high temperatures. tandfonline.com

These MCRs provide a facile and convenient route to a wide array of thiophene derivatives, which are important scaffolds in medicinal chemistry and materials science. tandfonline.comnih.gov

Transition-metal-catalyzed cross-coupling reactions have revolutionized the synthesis of C-C and C-heteroatom bonds, becoming indispensable tools for the construction of complex organic molecules. rsc.org Palladium-catalyzed reactions, in particular, are widely used due to their mild reaction conditions and tolerance of a wide range of functional groups. rsc.orgmdpi.com These reactions typically involve the coupling of an organometallic reagent with an organic halide. mdpi.com

In the context of thiophene synthesis, cross-coupling reactions are used to introduce aryl or other substituents onto the thiophene ring. The Stille and Hiyama cross-coupling reactions are prominent examples. rsc.orgmdpi.com The Stille coupling involves the reaction of an organostannane with an organic halide, while the Hiyama coupling utilizes an organosilicon compound. rsc.orgmdpi.com Both methods offer high functional group tolerance and have been widely applied in the synthesis of natural products and other complex molecules. rsc.orgmdpi.com

Recent research has focused on developing more sustainable and economical cross-coupling protocols. This includes the use of ligand-free conditions and earth-abundant metal catalysts to reduce costs and environmental impact. rsc.orgspringernature.com

Direct C-H arylation has emerged as a more atom- and step-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of one of the coupling partners. organic-chemistry.orgthieme-connect.com This strategy allows for the direct formation of a C-C bond between a C-H bond of the thiophene ring and an aryl halide. organic-chemistry.org

Significant progress has been made in the palladium-catalyzed direct C-H arylation of thiophenes. Efficient methods have been developed that utilize low catalyst loadings of phosphine-free palladium complexes, such as bis(alkoxo)palladium complexes and palladium NNC-pincer complexes. organic-chemistry.orgthieme-connect.com These reactions typically occur at the C2 or C5 position of the thiophene ring and are compatible with a wide range of functional groups on both the thiophene and the aryl bromide. organic-chemistry.orgacs.org Optimization of reaction conditions, including the choice of base, solvent, and additives like pivalic acid, has been crucial for achieving high yields and regioselectivity. organic-chemistry.org

The development of catalyst-controlled regiodivergent C-H arylation allows for selective functionalization at either the C3 or C5 position of 2-pyridylthiophenes by judicious choice of the metal catalyst (ruthenium(II) or palladium(II)), solvent, and additives. thieme-connect.com Iron-catalyzed C-H/C-H coupling has also been developed as a method for the dimerization, oligomerization, and polymerization of thiophene compounds under mildly oxidative conditions. springernature.com

In a move towards more sustainable and environmentally friendly synthetic methods, metal-free approaches for the synthesis of thiophenes have gained considerable attention. organic-chemistry.orgorganic-chemistry.org One such strategy involves the dehydration and sulfur cyclization of alkynols with elemental sulfur (S₈) or potassium ethyl xanthate (EtOCS₂K). organic-chemistry.orgnih.gov

This method is initiated by the base-free generation of a trisulfur (B1217805) radical anion (S₃•-), which then adds to the alkyne. organic-chemistry.orgnih.govacs.org The reaction proceeds under mild conditions and does not require transition metal catalysts or strong bases. organic-chemistry.org It exhibits a broad substrate scope, accommodating various alkynols with alkyl, aryl, and heterocyclic substituents, and allows for the synthesis of 2,5-disubstituted and 2,3,5-trisubstituted thiophenes. organic-chemistry.org Mechanistic studies have confirmed a radical pathway involving the formation of a propargyl carbocation, addition of the S₃•- radical anion, and subsequent cyclization. organic-chemistry.org This scalable reaction offers a practical and greener alternative to traditional thiophene syntheses. organic-chemistry.org

Advanced Spectroscopic Characterization and Conformational Analysis of 2 Propionylthiophene

High-Resolution Rotational Spectroscopy

High-resolution rotational spectroscopy serves as a powerful tool for the detailed investigation of molecular structures in the gas phase. This technique allows for the precise determination of molecular geometries and the characterization of internal dynamics, such as the rotation of molecular subgroups.

Microwave spectroscopy has been instrumental in resolving the conformational landscape of 2-Propionylthiophene (2PT), a molecule where a propionyl group is attached to the planar, aromatic thiophene (B33073) ring. rsc.org The flexibility of the propionyl group gives rise to different spatial arrangements, or conformers, whose properties can be precisely measured.

Through the analysis of the microwave spectrum, two distinct conformers of this compound have been identified. rsc.org These conformers are designated as syn and anti, based on the orientation of the ethyl group of the propionyl moiety relative to the thiophene ring. rsc.org The observation of two separate sets of rotational transitions in the spectrum provided definitive evidence for the existence of both conformers in the gas phase. rsc.org

For both the syn and anti conformers of this compound, key geometry parameters were precisely determined from the microwave spectrum. rsc.org These parameters include the rotational constants (A, B, and C) and the quartic centrifugal distortion constants. These constants provide fundamental information about the molecule's moments of inertia and its slight structural deformation upon rotation.

Table 1: Spectroscopic Constants of this compound Conformers

| Parameter | Syn-Conformer | Anti-Conformer |

|---|---|---|

| Rotational Constants | ||

| A (MHz) | 3389.9829 | 4652.3481 |

| B (MHz) | 785.4348 | 585.1274 |

| C (MHz) | 643.0858 | 524.3228 |

| Quartic Centrifugal Distortion Constants | ||

| ΔJ (kHz) | 0.046 | 0.027 |

| ΔJK (kHz) | 0.063 | -0.111 |

| ΔK (kHz) | 0.74 | 0.94 |

| δJ (kHz) | 0.012 | 0.007 |

| δK (kHz) | 0.16 | 0.17 |

Data sourced from a 2020 study on this compound. rsc.org

The microwave spectrum of this compound also exhibits fine splittings in its rotational transitions. These splittings arise from the internal rotation of the terminal methyl group of the propionyl side chain, a phenomenon that can be analyzed to understand the energetic barriers hindering this motion. rsc.org

By analyzing the splittings caused by the internal rotation of the methyl group, the torsional barriers (V₃) were determined for both the syn and anti conformers. rsc.org The analysis yielded a barrier of 806.94(54) cm⁻¹ for one conformer and 864.5(88) cm⁻¹ for the other. rsc.org These values quantify the energy required for the methyl group to rotate about the carbon-carbon single bond, providing insight into the steric and electronic environment within the molecule. rsc.org

Table 2: Methyl Torsional Barriers for this compound Conformers

| Conformer | Torsional Barrier (V₃) in cm⁻¹ |

|---|---|

| Conformer 1 | 806.94(54) |

| Conformer 2 | 864.5(88) |

Data sourced from a 2020 study on this compound. rsc.org

Internal Rotation Analysis of Methyl Groups

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR spectroscopy are used to confirm its molecular structure.

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the protons of the thiophene ring and the propionyl group. The three protons on the thiophene ring appear as distinct multiplets in the aromatic region, typically between 7.0 and 8.0 ppm. Their specific chemical shifts and coupling patterns are indicative of a 2-substituted thiophene ring. The ethyl group protons of the propionyl moiety give rise to a quartet and a triplet in the aliphatic region of the spectrum, due to spin-spin coupling.

The ¹³C NMR spectrum provides further structural confirmation by identifying all seven unique carbon atoms in the molecule. The carbonyl carbon is readily identified by its characteristic downfield chemical shift, typically in the range of 190-200 ppm. The four carbons of the thiophene ring appear in the aromatic region (125-150 ppm), while the two aliphatic carbons of the ethyl group are observed at higher field strengths.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for similar functional groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Thiophene H5 | ~7.8 | Doublet of doublets |

| Thiophene H3 | ~7.7 | Doublet of doublets |

| Thiophene H4 | ~7.1 | Triplet |

| -CH₂- (Ethyl) | ~2.9 | Quartet |

| -CH₃ (Ethyl) | ~1.2 | Triplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for similar functional groups.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carbonyl) | ~192 |

| Thiophene C2 | ~144 |

| Thiophene C5 | ~134 |

| Thiophene C3 | ~132 |

| Thiophene C4 | ~128 |

| -CH₂- (Ethyl) | ~32 |

| -CH₃ (Ethyl) | ~9 |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups and molecular vibrations within a molecule.

The IR and Raman spectra of this compound are characterized by several key vibrational modes. A strong absorption band in the IR spectrum, corresponding to the C=O stretching vibration of the ketone, is expected around 1660-1680 cm⁻¹. The aromatic C-H stretching vibrations of the thiophene ring typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl group are observed just below 3000 cm⁻¹. The spectrum also contains bands corresponding to the C=C stretching of the thiophene ring in the 1400-1500 cm⁻¹ region, as well as C-S stretching vibrations at lower wavenumbers. Raman spectroscopy complements the IR data, often showing strong signals for the symmetric vibrations of the thiophene ring.

Table 3: Representative Vibrational Frequencies for this compound This table is generated based on typical vibrational frequencies for the functional groups present.

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Spectroscopy Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | IR, Raman |

| Aliphatic C-H Stretch | 3000-2850 | IR, Raman |

| C=O Stretch (Ketone) | ~1665 | IR (Strong) |

| Aromatic C=C Stretch | 1500-1400 | IR, Raman |

| Aliphatic C-H Bend | ~1460, ~1380 | IR |

| Aromatic C-H Bend | 1300-1000 | IR |

| C-S Stretch | 850-600 | IR, Raman |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation pattern.

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 140, which corresponds to its molecular weight. nih.gov The fragmentation of the molecular ion is dominated by cleavages adjacent to the carbonyl group. The most abundant fragment ion, which forms the base peak in the spectrum, is observed at m/z 111. nih.gov This corresponds to the loss of the ethyl group (a radical with a mass of 29) via alpha-cleavage, resulting in the formation of the stable 2-thenoyl cation. Another significant fragment is seen at m/z 29, corresponding to the ethyl cation. nih.gov

Table 4: Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Relative Abundance |

|---|---|---|

| 140 | [C₇H₈OS]⁺ (Molecular Ion) | 47.42% |

| 111 | [C₅H₃OS]⁺ (2-Thenoyl cation) | 99.99% (Base Peak) |

| 83 | [C₄H₃S]⁺ (Thienyl cation) | 26.68% |

| 39 | [C₃H₃]⁺ (Cyclopropenyl cation) | 57.53% |

| 29 | [C₂H₅]⁺ (Ethyl cation) | 22.74% |

Data sourced from PubChem. nih.gov

In complex matrices, such as food or biological samples, the identification and quantification of this compound can be achieved using hyphenated techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). For quantitative analysis, particularly at low concentrations, methods often involve derivatization of the ketone functional group followed by analysis using tandem mass spectrometry (MS/MS). The use of stable isotope-labeled internal standards is a common strategy to ensure high accuracy and precision in quantification by correcting for matrix effects and variations in sample preparation and instrument response.

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorptions arising from π→π* and n→π* electronic transitions. The thiophene ring is an aromatic system with conjugated π electrons, and the propionyl group introduces a carbonyl group with non-bonding (n) electrons on the oxygen atom. The conjugation between the carbonyl group and the thiophene ring leads to a bathochromic (red) shift of the π→π* absorption band to a longer wavelength compared to non-conjugated systems. A weaker n→π* transition is also expected at a longer wavelength, which is characteristic of compounds containing a carbonyl group.

Computational Chemistry and Molecular Modeling of 2 Propionylthiophene

Quantum Chemical Calculations

Quantum chemical calculations have proven to be invaluable in elucidating the structural and electronic properties of 2-propionylthiophene. These computational methods provide a theoretical framework to understand its conformational landscape, electronic behavior, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It has been applied to this compound to predict various molecular and electronic properties.

DFT calculations are instrumental in predicting the stable conformations of this compound and their relative energies. The molecule exists as two primary conformers: syn and anti. These arise from the orientation of the propionyl group relative to the thiophene (B33073) ring.

In the syn-conformer, the carbonyl group of the propionyl moiety is oriented towards the sulfur atom of the thiophene ring. Conversely, in the anti-conformer, the carbonyl group is directed away from the sulfur atom. DFT calculations have been employed to optimize the geometries of these conformers and determine their energetic differences. rsc.orgillinois.edu

A notable aspect of this compound's structure is the planarity, or lack thereof, of the propionyl group with respect to the thiophene ring. While some computational methods predict a planar structure, more advanced calculations suggest a slight tilt of the ethyl group out of the thiophene ring plane. rsc.orgresearchgate.net This non-planarity is a subtle but significant structural feature.

| Conformer | Predicted Geometry | Relative Energy (kJ/mol) |

|---|---|---|

| syn-2-Propionylthiophene | Slightly non-planar | Lower in energy |

| anti-2-Propionylthiophene | Slightly non-planar | Higher in energy |

DFT calculations provide insights into the electronic characteristics of this compound, such as charge distribution and the highest occupied molecular orbital (HOMO) - lowest unoccupied molecular orbital (LUMO) energy gap. The distribution of electron density within the molecule influences its reactivity and intermolecular interactions.

The HOMO-LUMO gap is a crucial parameter that indicates the chemical reactivity and kinetic stability of a molecule. mdpi.com A larger gap generally implies higher stability and lower reactivity. For this compound, the electronic properties, including the HOMO-LUMO gap, can be calculated to understand its potential for use in various applications.

DFT methods are capable of simulating various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For instance, DFT can be used to predict vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. mdpi.comsciforum.net

The simulation of rotational constants is particularly important for comparing with data from microwave spectroscopy. While some levels of theory may not provide sufficiently precise rotational constants to guide experimental assignments, others, when benchmarked, can offer reliable predictions. researchgate.net

Møller-Plesset perturbation theory (MP) is a post-Hartree-Fock method used to account for electron correlation. wikipedia.org The second-order Møller-Plesset (MP2) level of theory is a common and effective approach for this purpose. q-chem.com

One of the key questions regarding the structure of this compound is its planarity. rsc.org Quantum chemical calculations at the MP2 level of theory have been instrumental in addressing this question. These calculations have indicated that for both the syn and anti conformers, the ethyl group of the propionyl moiety is slightly tilted out of the plane of the thiophene ring. rsc.orgresearchgate.net This theoretical prediction of non-planarity has been a subject of interest and has been compared with experimental findings.

The discrepancy between different computational methods, with some predicting a planar structure and MP2 predicting a non-planar one, highlights the challenge in accurately modeling such subtle structural details. rsc.orgillinois.eduresearchgate.net However, experimental evidence from microwave spectroscopy, particularly the analysis of the heavy atom skeleton through isotopic substitutions, has confirmed a small but definite tilt of the ethyl group, supporting the non-planar structure predicted by MP2 calculations. rsc.org

| Property | Finding | Significance |

|---|---|---|

| Molecular Geometry | The ethyl group of the propionyl moiety is tilted out of the thiophene ring plane for both syn and anti conformers. rsc.orgresearchgate.net | Contradicts simpler models and confirms a non-planar structure. rsc.org |

| Conformational Analysis | A two-dimensional potential energy surface can be calculated to map the conformational landscape. | Provides a detailed understanding of the energy changes with molecular rotation. |

Møller-Plesset Perturbation Theory (MP2) Calculations

Molecular Mechanics and Molecular Dynamics Simulations

Molecular mechanics and dynamics simulations are powerful tools for exploring the conformational landscape and condensed-phase behavior of molecules like this compound.

The conformational landscape of this compound is primarily determined by the orientation of the propionyl group relative to the thiophene ring. researchgate.net Computational studies have identified two stable conformers: a syn and an anti conformer, referring to the relative orientation of the carbonyl group and the sulfur atom of the thiophene ring. rsc.org

A key point of investigation has been the planarity of the molecule. rsc.orgresearchgate.net Quantum chemical calculations have presented conflicting results. Methods like Møller–Plesset perturbation theory (MP2) at the MP2/6-311++G(d,p) level of theory indicate that the ethyl group of the propionyl moiety is slightly tilted out of the thiophene ring plane in both the syn and anti conformers. rsc.org In contrast, other computational methods suggest that the ethyl group lies in the same plane as the thiophene ring. rsc.org

A two-dimensional potential energy surface was calculated at the MP2/6-311++G(d,p) level, which predicted an energy difference of approximately 6 kJ mol⁻¹ between the two conformers. researchgate.netresearchgate.net

| Conformer | Relative Orientation (S-C=O) | Planarity (MP2/6-311++G(d,p)) | Experimental Confirmation | Relative Energy Difference |

|---|---|---|---|---|

| syn-2PT | Synperiplanar | Non-planar (slight tilt) | Confirmed Non-planar | ~6 kJ mol⁻¹ |

| anti-2PT | Antiperiplanar | Non-planar (slight tilt) | Confirmed Non-planar |

Specific molecular dynamics simulations on the condensed phase behavior of this compound are not extensively detailed in the available literature. However, general principles of intermolecular interactions in thiophene-based systems and condensed phases can be inferred. The characterization of structure and dynamics in condensed phases, which lack long-range order, is a complex challenge in physical chemistry. casus.science Computational simulations of condensed phase systems aim to unravel how experimental spectroscopic data relate to the fundamental properties of the constituent molecules. casus.science

For thiophene-cored systems, studies on intermolecular stacking highlight that van der Waals dispersion forces play a dominant role in the stabilization of dimers. mdpi.com This suggests that in the condensed phase, London dispersion forces would be a significant component of the intermolecular interactions for this compound. Molecular dynamics simulations of systems in the condensed phase, often performed in a bath of inert molecules like N₂, show that association probabilities and rates can be significantly higher compared to the gas phase due to energy transfer processes. rsc.org These simulations are crucial for understanding phenomena like crystal nucleation, growth mechanisms, and the behavior of molecular aggregates. unimi.it

Theoretical studies, corroborated by microwave spectroscopy, have precisely determined the barriers to internal rotation of the terminal methyl group in the propionyl side chain of this compound. rsc.org These rotational barriers are conformer-dependent.

Splittings observed in the microwave spectrum, arising from the internal rotation of the methyl group, were analyzed to determine these barriers. rsc.org For the syn conformer, the torsional barrier was determined to be 806.94(54) cm⁻¹. rsc.orgaip.org For the anti conformer, the barrier is slightly higher, at 864.5(88) cm⁻¹. rsc.orgaip.org These values are comparable to the internal rotation barriers found in other related ethyl methyl ketones. aip.org The calculation of potential energy curves by varying the dihedral angle of the methyl group is a standard theoretical approach to model and understand these barriers. mdpi.com

| Conformer | Torsional Barrier (cm⁻¹) | Reference |

|---|---|---|

| syn-2PT | 806.94(54) | rsc.orgaip.org |

| anti-2PT | 864.5(88) | rsc.orgaip.org |

While specific computational studies predicting the reactivity and reaction mechanisms of this compound are not detailed in the provided search results, general computational methodologies are well-established for such purposes and can be applied to this molecule. cecam.org The acylation of thiophene, a reaction that produces compounds like this compound, is known to favor substitution at the 2- and 5-positions due to the higher reactivity of the carbon atoms adjacent to the sulfur atom. google.com

Modern computational chemistry offers several approaches to predict the outcome of chemical reactions. mit.edu Machine learning (ML) and artificial intelligence (AI) models, trained on large datasets of known reactions, are increasingly used to predict reaction pathways, product structures, and even retrosynthetic routes. ijsea.comengineering.org.cn These data-driven methods can identify plausible reaction pathways by analyzing the structural and electronic properties of reactants. ijsea.com

For heteroaromatic systems like thiophene, computational methods can predict the regioselectivity of reactions such as electrophilic aromatic substitution. acs.org These predictions often involve calculating the energies of reaction intermediates or transition states using quantum mechanical methods like Density Functional Theory (DFT). ijsea.com By analyzing the potential energy surface, chemists can gain insights into reaction barriers and the thermodynamic and kinetic favorability of different reaction pathways. cam.ac.uk The integration of AI with quantum chemical calculations is a powerful strategy for reducing computational costs while maintaining accuracy. ijsea.com Although most machine learning algorithms are mechanism-agnostic, they can be instrumental in elucidating unknown reaction mechanisms when combined with other computational tools and experimental data. mit.edu

Applications and Advanced Research Trajectories of 2 Propionylthiophene and Its Derivatives

Medicinal Chemistry Research

The thiophene (B33073) nucleus is a significant pharmacophore in drug discovery due to its structural versatility and ability to modulate physicochemical properties. nih.gov 2-Propionylthiophene, as a key starting material, has been instrumental in the development of various therapeutic agents. ontosight.airesearchgate.net

Synthesis of Novel Thiophene-Containing Pharmaceuticals

The synthesis of new pharmaceutical compounds often utilizes the thiophene moiety to enhance biological activity and drug-receptor interactions. nih.gov this compound is a prime example of a versatile precursor in the synthesis of such pharmaceuticals. ontosight.ai

Research has also focused on synthesizing analogues of tiaprofenic acid to explore new therapeutic applications. For instance, derivatives of tiaprofenic acid have been designed and synthesized as potential inhibitors of Ubiquitin C-terminal hydrolase L5 (UCHL5), a deubiquitinase implicated in cancer. nih.govresearchgate.net One such derivative, TAB2, has shown inhibitory activity against UCHL5 in vitro. nih.gov

The thiophene scaffold is a common feature in molecules with a wide range of biological activities. nih.govderpharmachemica.com Derivatives of this compound have been investigated for their potential as anti-inflammatory, anticancer, and anticonvulsant agents. nih.govrsc.org

Anti-inflammatory: The parent compound, tiaprofenic acid, is a well-established anti-inflammatory agent. nih.gov Thiophene-based compounds, in general, exhibit anti-inflammatory properties by targeting key pathways in the inflammatory process. ijpsjournal.com

Anticancer: Thiophene derivatives have shown significant potential as anticancer agents. techscience.comtechscience.com For example, a series of novel thiophene derivatives synthesized via the Gewald reaction demonstrated a broad range of anticancer activity against various cancer cell lines. techscience.comtechscience.com One particularly potent compound, 8e, inhibited cancer cell growth at micromolar concentrations. techscience.com Another study focused on thieno[2,3-d]pyrimidine (B153573) derivatives, which showed promising cytotoxic activity against liver cancer cells (HepG-2). mdpi.com

Anticonvulsant: Thiophene analogues are also explored for their anticonvulsant properties. nih.gov

Structure-Activity Relationship (SAR) Studies of Thiophene Derivatives

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. nih.govijpsjournal.com In the context of thiophene derivatives, SAR studies help in designing more potent and selective drugs. nih.govrsc.org For instance, in the development of Ebola virus entry inhibitors, modifications at positions 2 and 5 of the thiophene ring were systematically explored to optimize antiviral potency and drug-like properties. acs.org SAR studies on thiophene-thiazole and pyrimidine (B1678525) derivatives have also shed light on the structural requirements for their anticancer activity. researchgate.net These studies often involve analyzing how different substituents on the thiophene ring affect the compound's interaction with its biological target. researchgate.netnih.gov

Molecular Docking and In Silico Evaluation for Drug Discovery

Computational methods like molecular docking and in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling are increasingly used in drug discovery to predict the binding of ligands to their target receptors and to assess their pharmacokinetic properties. ijpsjournal.com These techniques have been applied to thiophene derivatives to guide the design of new drugs. ijpsjournal.comnih.gov

For example, in the development of UCHL5 inhibitors, molecular docking was used to guide the design of tiaprofenic acid derivatives. nih.gov Similarly, in silico screening and molecular docking were employed to identify novel thiophene derivatives as potential inhibitors of phosphodiesterase 4D (PDE4D) for the treatment of Chronic Obstructive Pulmonary Disease (COPD). ijpsjournal.com In another study, in silico-guided drug design led to the synthesis of potent and selective TRPV1 agonists based on a 4-(thiophen-2-yl)butanamide scaffold. nih.gov These computational approaches help in prioritizing compounds for synthesis and biological testing, thereby accelerating the drug discovery process. techscience.com

Materials Science and Polymer Chemistry

Beyond its applications in medicine, this compound and its derivatives are valuable in the field of materials science, particularly in the synthesis of conductive polymers and organic electronic materials. ontosight.ai The thiophene ring is a fundamental building block for many conjugated polymers due to its environmental and thermal stability. cmu.edu

Thiophene-based polymers, such as polythiophenes, are a major class of intrinsically conducting polymers (ICPs). wikipedia.orgmdpi.com These materials have found applications in a wide array of electronic devices, including:

Organic Field-Effect Transistors (OFETs): Polythiophenes are archetypal materials for the active layer in OFETs. nih.govrsc.org The performance of these devices can be influenced by the structure and ordering of the polymer chains. nih.govrsc.org Blending organic semiconductors with insulating polymers has been shown to improve the water stability of OFETs. rsc.org

Organic Light-Emitting Diodes (OLEDs): Thiophene-containing polymers are also used in the fabrication of OLEDs. cmu.edu

Solar Cells: Poly(3-alkylthiophenes) are key materials in the development of organic solar cells. cmu.edu

Sensors: The electrical properties of conductive polymers can be modulated by external stimuli, making them suitable for use in various types of sensors. cmu.edursc.org

The synthesis of these polymers often involves the polymerization of functionalized thiophene monomers. mdpi.comnih.gov The properties of the resulting polymers, such as their conductivity and processability, can be tuned by modifying the substituents on the thiophene ring. wikipedia.orgmdpi.com For example, the introduction of electron-withdrawing groups can alter the electronic properties of the polymer. rsc.org this compound, with its reactive propionyl group, can serve as a starting point for creating a variety of functionalized thiophene monomers for polymerization. google.com

Development of Specialty Polymers utilizing this compound

The thiophene moiety is a cornerstone in the development of advanced polymers, and this compound serves as a valuable monomer in this context. chemimpex.com The incorporation of the thiophene ring into polymer backbones gives rise to materials with unique properties, while the propionyl group offers a site for further functionalization or can influence the polymer's final characteristics.

Research in this area focuses on creating specialty polymers by leveraging the reactivity of the thiophene ring. chemimpex.com The synthesis of such polymers can be achieved through various methods, including macromolecular substitution, which allows for the creation of a wide array of poly(organophosphazenes) by reacting a polymer intermediate like poly(dichlorophosphazene) (B1141720) with organic nucleophiles. umich.edu While direct polymerization of monomers with multiple functional groups can lead to crosslinking, strategies such as protection-deprotection reactions allow for the incorporation of active sites. umich.edu

Furthermore, the development of ion-imprinted polymers (IIPs) represents another avenue for specialty polymer synthesis. bibliotekanauki.pl These materials are designed for the selective recognition of specific metal ions. The process involves polymerizing functional monomers and a crosslinker around a template metal ion, creating a polymer network with cavities that are selective for the target ion after its removal. bibliotekanauki.pl This methodology, which includes techniques like precipitation polymerization, can be adapted to incorporate thiophene derivatives to create selective sorbents and membranes. bibliotekanauki.pl

Research on Conductive Organic Materials for Electronics

Thiophene-based polymers are a major class of intrinsically conductive polymers (ICPs), renowned for their exceptional electrical and optical properties combined with excellent thermal and environmental stability. ontosight.aimdpi.com The π-conjugated system of the thiophene ring allows for the delocalization of electrons, which is essential for electrical conductivity. This compound and its derivatives are investigated for their potential role in creating these conductive organic materials, which are critical for applications in electronics such as solar cells, organic light-emitting diodes (OLEDs), and field-effect transistors. ontosight.aichemimpex.com

The conductivity of these polymers can be tuned through chemical modifications. researchgate.net While most conductive polymers in their conductive state are insoluble, rendering them difficult to process, research focuses on strategies to improve processability without compromising electrical properties. researchgate.net This includes the synthesis of nanostructured conductive polymers and the use of hybrid materials that combine conductive polymers with other components like metals or carbon nanomaterials to enhance their functionality. mdpi.com

Polymerization Mechanisms and Characterization of Thiophene-based Polymers

The synthesis of thiophene-based polymers can be achieved through several polymerization mechanisms, each influencing the final properties of the material, such as regioregularity and molecular weight. google.comjournalskuwait.org Common methods include:

Chemical Oxidative Polymerization : Often using oxidants like iron(III) chloride (FeCl3). google.com

Electrochemical Polymerization : This method involves the direct polymerization of monomers onto an electrode surface, creating a thin, uniform polymer film. google.comjournalskuwait.org The rate of polymerization can be significantly increased by introducing a small amount of a thiophene oligomer, like bithiophene or terthiophene, which acts as an initiator with a lower oxidation potential. google.com

Metal-Catalyzed Cross-Coupling Reactions : Techniques such as Sonogashira, Suzuki, and Stille couplings are used to create well-defined polymer structures. mdpi.com

A key advancement in this field is catalyst-transfer polycondensation, which allows for a chain-growth mechanism, providing precise control over the polymer's structure. google.com

The characterization of these polymers is crucial to understanding their structure and properties. A variety of analytical techniques are employed:

Spectroscopic Methods : FT/IR and NMR spectroscopy are used to confirm the chemical structure of the polymer. journalskuwait.orgmdpi.com UV-Vis spectroscopy helps in studying the optical properties and determining the electronic band gap. mdpi.com

Microscopy : Scanning Electron Microscopy (SEM) is utilized to examine the surface morphology of the polymer films. journalskuwait.org

X-ray Diffraction (XRD) : This technique provides insights into the bulk morphology and crystallinity of the polymer. mdpi.com

Elemental Analysis : Used to verify the elemental composition of the synthesized polymers. mdpi.com

Below is a table summarizing common polymerization and characterization techniques for thiophene-based polymers.

| Category | Technique | Purpose |

|---|---|---|

| Polymerization | Chemical Oxidative Polymerization | Synthesis of bulk polymer material. |

| Electrochemical Polymerization | Formation of thin polymer films on electrodes. | |

| Metal-Catalyzed Cross-Coupling | Synthesis of well-defined, regioregular polymers. | |

| Catalyst-Transfer Polycondensation | Controlled, chain-growth polymerization. | |

| Characterization | FT/IR & NMR Spectroscopy | Structural elucidation and confirmation. |

| UV-Vis Spectroscopy | Analysis of optical and electronic properties. | |

| Scanning Electron Microscopy (SEM) | Investigation of surface morphology. | |

| X-ray Diffraction (XRD) | Determination of crystallinity and bulk structure. | |

| Elemental Analysis | Confirmation of elemental composition. |

Organic Synthesis Intermediate in Complex Molecule Construction

This compound is a recognized building block in organic synthesis, valued for its stability and reactivity that allow for a wide range of chemical transformations. chemimpex.com It serves as a key intermediate in the construction of more complex molecules, including those with applications in pharmaceuticals and agrochemicals. ontosight.aichemimpex.com A notable example of its utility is in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Tiaprofenic acid. A patented method describes using thiophene as the starting material, which is reacted with propionic anhydride (B1165640) to produce this compound. google.com This intermediate then undergoes a series of reactions, including bromination, ketal formation, rearrangement, and a Friedel-Crafts reaction, to yield the final drug molecule. google.com

Use in the Synthesis of Agrochemicals

The thiophene ring is a significant heterocycle in modern agrochemicals, found in commercial fungicides like silthiofam (B1681674) and penthiopyrad. nih.gov The inclusion of a thiophene moiety can often lead to higher biological activity compared to its benzene-containing counterparts. nih.gov this compound and its derivatives serve as intermediates in the development of these agricultural products. chemimpex.com For instance, its bromo-derivative, 4-Bromo-2-propionylthiophene, is noted for its use in creating new agrochemicals. perflavory.com The synthesis of novel agrochemicals often involves splicing active substructures, and thiophene derivatives are valuable components in this molecular design strategy. nih.gov

Role in Annulation Reactions (e.g., for Pyridines)

Annulation reactions, which involve the formation of a new ring onto a substrate, are powerful tools in organic synthesis for building molecular complexity. This compound has been shown to be an effective substrate in such reactions.

Specifically, it participates in a copper-catalyzed [3+3] annulation with oxime acetates to produce polysubstituted pyridines. rsc.orgrsc.org In this process, the saturated ketone (this compound) and the oxime acetate (B1210297) are converted into an enone and an imine, respectively, which then undergo a cascade annulation and oxidative aromatization. rsc.orgrsc.org As an electron-donating heteroaromatic ketone, this compound undergoes this reaction smoothly. rsc.orgrsc.org This method is notable for its high chemoselectivity and tolerance of various functional groups. rsc.org

Another significant synthetic route involving ketones is the Gewald reaction, a multi-component condensation that produces polysubstituted 2-aminothiophenes from a ketone, an α-cyanoester, and elemental sulfur. wikipedia.orgmdpi.com This reaction is a versatile method for creating highly substituted thiophenes, which are themselves important building blocks. mdpi.com

The table below outlines the role of this compound in a specific annulation reaction.

| Reaction Type | Reactants | Catalyst/Reagents | Product |

|---|---|---|---|

| [3+3] Annulation | This compound, O-acetyl ketoxime | CuBr, 1,10-phenanthroline, NaIO₄, NaOAc, TEMPO | Polysubstituted Pyridine |

Advanced Analytical Methodologies for this compound in Research Matrices

The detection and characterization of this compound in various complex samples, from environmental to biological, require sophisticated analytical techniques.

One established method is the NCASI Method NSV-99 , designed for determining the concentration of neutral semivolatile compounds in wastewater. This method uses gas chromatography/mass spectrometry (GC/MS) for quantification. The procedure involves liquid-liquid extraction of the analyte at pH 11 with dichloromethane, followed by concentration and analysis. Accuracy is monitored using surrogate compounds like 2-acetyl-3-methylthiophene (B83005) and p-chloroacetophenone. ijrsset.org

Chromatographic methods are also central to the analysis of this compound in food matrices. uva.es It has been identified as a volatile compound contributing to the aroma of coffee, where its detection is typically performed using GC-MS. nih.gov The general workflow for analyzing such compounds in food involves sample preparation to extract and purify the analytes, often using techniques like solid-phase extraction (SPE), followed by separation and detection via chromatography coupled with mass spectrometry. uva.esekb.egmdpi.com

Furthermore, advanced spectroscopic techniques have been employed to study the fundamental properties of the molecule itself. Microwave spectroscopy has been used to investigate the planarity of this compound. rsc.org This research revealed that the ethyl group of the propionyl moiety is slightly tilted out of the thiophene ring's plane, confirming a non-planar structure for its two stable conformers (syn and anti). rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thermofisher.com This combination is particularly well-suited for the analysis of volatile and semi-volatile organic compounds. thermofisher.comeag.com In GC, a sample is vaporized and separated into its components within a capillary column. These components elute at different times, known as retention times, based on factors like their boiling point and polarity. thermofisher.com As the separated compounds exit the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a pattern of mass-to-charge ratios, serves as a molecular fingerprint, allowing for highly specific identification. eag.com

The application of GC-MS is crucial for trace analysis, where the objective is to detect and identify substances at very low concentrations. technologynetworks.comresearchgate.net The technique's sensitivity is enhanced in selected ion monitoring (SIM) mode, where the mass spectrometer is set to detect only specific ions characteristic of the target analyte, thereby increasing the signal-to-noise ratio for trace-level quantification. technologynetworks.com

In the context of thiophenes, GC-MS has proven invaluable for their unequivocal identification in complex mixtures, even when they are present in trace amounts. scite.ai The specific mass fragmentation patterns of sulfur-containing compounds provide a distinct signature, which aids in their identification. scite.ai Research has demonstrated the use of GC-MS to detect a variety of thiophene derivatives in diverse matrices, from plant extracts to environmental simulations. scite.ainih.govresearchgate.net For instance, in a study simulating volcanic hydrothermal conditions, GC-MS analysis identified several thiophene derivatives, including 2-acetylthiophene, in reaction mixtures at estimated concentrations of 0.01–0.03 mM. nih.gov The methodology employed highlights the typical parameters for such an analysis. nih.gov

| Parameter | Specification |

|---|---|

| GC-MS System | GC-2010, coupled with MS-QP2010 Ultra (Shimadzu) |

| Column | 30 m × 0.25 mm × 0.25 µm fused silica (B1680970) capillary column (Equity TM5, Supelco) |

| Injector | AOC-20i auto injector |

| Temperature Program | 0–6 min at 40 °C; 6–25 min at 40–280 °C (10 °C/min) |

| Injector Temperature | 260 °C |

| Detector Temperature | 260 °C |

| Column Flow Rate | 1 mL/min |

| Injection Volume | 3 µL (for thiophene derivative detection) |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used separation technique for analyzing a broad range of compounds, particularly those that are non-volatile or thermally unstable, making them unsuitable for GC. torontech.com The method involves pumping a liquid sample mixture, or analyte, in a solvent (known as the mobile phase) through a column packed with a solid adsorbent material (the stationary phase). torontech.com Each component in the sample interacts slightly differently with the adsorbent material, causing different flow rates for the different components and leading to the separation of the components as they flow out of the column. torontech.com

HPLC is extensively applied in the analysis of thiophenic compounds for quality control, purity assessment, and quantification. mdpi.comresearchgate.net A key advantage of HPLC is its adaptability, with various stationary phases and mobile phase compositions allowing for the optimization of separations for specific analytes. sielc.com For instance, reverse-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is common for the analysis of many organic compounds. sielc.com

Research has focused on developing and validating simple and rapid HPLC methods for monitoring thiophenic compounds. One such study established a fast HPLC-UV method for the simultaneous determination of dibenzothiophene (B1670422) (DBT), 4,6-dimethyl-dibenzothiophene, and dibenzothiophene sulfone, which are relevant in fuel desulfurization processes. mdpi.comresearchgate.net Another study developed and validated a stability-indicating reverse-phase HPLC (RP-HPLC) method for a synthetic thiophene chalcone. researchgate.net This work provides detailed validation parameters as per International Council for Harmonisation (ICH) guidelines, demonstrating the method's accuracy, precision, and linearity. researchgate.net The method utilized a C18 column with a mobile phase of sodium acetate buffer and acetonitrile, with detection at 280 nm. researchgate.net

| Parameter | Finding |

|---|---|

| Linearity Range | 5–15 µg/ml |

| Correlation Coefficient (r²) | 1.000 |

| Limit of Detection (LOD) | 0.323 µg/ml |

| Limit of Quantitation (LOQ) | 0.978 µg/ml |

| Intra-day Precision (%RSD) | 0.90% |

| Inter-day Precision (%RSD) | 0.59% |

| Retention Time (TC) | 27.4 min |

Furthermore, HPLC methods can be scaled up for preparative applications, allowing for the isolation and purification of specific compounds or impurities from a mixture. sielc.com

Future Directions and Emerging Research Areas

Exploration of New Catalytic Systems for 2-Propionylthiophene Transformations

The transformation of this compound and its derivatives is an area of active research, with a focus on developing novel catalytic systems that offer improved efficiency, selectivity, and sustainability. Current research is exploring several promising avenues, including photoredox catalysis and synergistic catalytic systems.

Photoredox catalysis, which utilizes visible light to drive chemical reactions, has emerged as a powerful tool in organic synthesis. researchgate.net The application of photoredox catalysts, such as ruthenium polypyridyl complexes, can facilitate a variety of transformations under mild conditions. illinois.edu For this compound, this could enable new synthetic routes to complex molecules by leveraging the generation of radical intermediates. illinois.edu The combination of photocatalysis with biocatalysis, known as photobiocatalysis, offers further opportunities for highly selective and environmentally friendly transformations. illinois.edu

Synergistic catalysis, where two or more catalysts work in concert to promote a single transformation, is another key area of development. nih.gov This approach can lead to new types of reactions and improved enantioselectivity. nih.gov For instance, the combination of a Lewis acid catalyst like Sn-Beta zeolite with a Brønsted acid can facilitate the conversion of biomass-derived sugars into valuable furan (B31954) derivatives. mdpi.com While not directly applied to this compound yet, this strategy holds potential for developing novel transformations of thiophene-containing compounds. The development of switchable catalytic systems, which can be turned "on" or "off" by external stimuli, also presents exciting possibilities for controlling reaction pathways and improving product selectivity in aqueous environments. nih.gov

Future research in this area will likely focus on the design of more sophisticated catalysts, including single-atom catalysts and multifunctional materials that combine different catalytic functionalities. mdpi.com The goal is to develop highly efficient and selective methods for the synthesis of novel this compound derivatives with potential applications in pharmaceuticals and materials science.

Advanced Applications in Bio-inspired Materials and Bioconjugation

The unique properties of the thiophene (B33073) ring make this compound a valuable building block for the development of advanced bio-inspired and bio-integrated materials. european-mrs.com Bio-inspired materials seek to mimic the hierarchical structures and remarkable properties of natural materials like nacre, bone, and spider silk. osti.govwalther-group.com The incorporation of thiophene-containing units can impart desirable electronic and optical properties to these materials.

One emerging area is the use of this compound derivatives in the creation of self-assembling materials. walther-group.comutoronto.ca By carefully designing the molecular structure, it is possible to program molecules to spontaneously organize into well-defined nanostructures. This bottom-up approach allows for the fabrication of complex materials with tailored properties for applications in areas such as tissue engineering, biosensing, and drug delivery. european-mrs.com For example, thiophene-based materials can be designed to respond to biological stimuli, enabling the development of "smart" materials for targeted therapies. nih.gov

Bioconjugation, the process of linking molecules to biomolecules such as proteins or nucleic acids, is another area where this compound derivatives could find advanced applications. perflavory.com The thiophene moiety can be functionalized to allow for specific and stable attachment to biological targets. This could lead to the development of new diagnostic tools, therapeutic agents, and research probes. The ability to precisely control the structure and properties of these bioconjugates is crucial for their function, and the versatility of thiophene chemistry offers significant advantages in this regard.

Future research will likely focus on the synthesis of novel this compound-based monomers for the creation of advanced polymers and nanocomposites with enhanced mechanical, electronic, and biological properties. walther-group.com The exploration of their use in 3D printing and other additive manufacturing techniques could open up new possibilities for fabricating complex, functional bio-inspired devices. osti.gov

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling in Drug Discovery and Materials Design

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the fields of drug discovery and materials design, and this compound is a compound that stands to benefit from these advancements. nih.govmednexus.org AI and ML algorithms can analyze vast datasets of chemical information to identify patterns and make predictions about the properties and activities of new molecules, significantly accelerating the design and discovery process. mdpi.com

In drug discovery, ML models can be trained on large libraries of compounds to predict their biological activity, toxicity, and pharmacokinetic properties. mdpi.comnih.gov This allows researchers to prioritize the synthesis and testing of the most promising candidates, saving time and resources. For instance, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the therapeutic potential of novel this compound derivatives. nih.gov Generative AI models can even design entirely new molecules with desired properties from scratch. github.com

Similarly, in materials science, AI and ML can be used to predict the properties of new materials based on their chemical composition and structure. github.com This can guide the design of novel polymers and composites incorporating this compound for specific applications. By simulating material properties, researchers can explore a vast chemical space and identify promising candidates for experimental validation.

Q & A

Basic: What are the standard protocols for synthesizing and characterizing 2-propionylthiophene in academic research?

Methodological Answer:

Synthesis typically involves Friedel-Crafts acylation of thiophene using propionyl chloride under controlled conditions (e.g., AlCl₃ as a catalyst in anhydrous dichloromethane). Characterization requires NMR (¹H and ¹³C) to confirm regioselectivity at the 2-position of the thiophene ring, IR spectroscopy to verify the carbonyl stretch (~1680 cm⁻¹), and GC-MS for purity assessment. For reproducibility, document reaction parameters (temperature, stoichiometry) and compare spectral data with literature values .

Advanced: How can researchers resolve contradictions in computational vs. experimental data on the planarity of this compound?

Methodological Answer:

Conflicting results arise from theoretical methods (e.g., DFT vs. MP2) predicting the ethyl group’s orientation relative to the thiophene ring. To resolve this:

- Use high-level quantum calculations (e.g., CCSD(T)/aug-cc-pVTZ) combined with experimental techniques like microwave spectroscopy to detect rotational transitions and torsional barriers .

- Compare calculated dipole moments with microwave-derived values to validate structural models .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Use fume hoods and PPE (gloves, goggles) due to potential irritant properties (see SDS guidelines).

- Avoid inhalation and skin contact; store in airtight containers away from oxidizers. Toxicity data may be limited, so treat it as hazardous until confirmed .

Advanced: How can the electronic properties of this compound be systematically analyzed for applications in organic electronics?

Methodological Answer:

- Perform cyclic voltammetry to determine HOMO/LUMO levels.

- Use UV-Vis spectroscopy to assess π-conjugation efficiency and compare with DFT-predicted absorption spectra.

- Analyze substituent effects by synthesizing derivatives (e.g., nitro or methoxy groups) and correlating electronic perturbations with device performance .

Basic: What are effective strategies for literature retrieval on this compound’s reactivity?

Methodological Answer:

- Use SciFinder with keywords: “this compound synthesis,” “thiophene acylation mechanisms,” and “Friedel-Crafts thiophene derivatives.”

- Filter results by reaction type (e.g., “acylation”) and exclude patents to focus on academic studies .

Advanced: How to design experiments addressing discrepancies in reported catalytic efficiencies for this compound synthesis?

Methodological Answer:

- Conduct kinetic studies under varied conditions (catalyst loading, solvent polarity) to identify rate-limiting steps.

- Use in-situ IR or Raman spectroscopy to monitor intermediate formation and catalyst activation.

- Compare results across multiple catalysts (e.g., FeCl₃ vs. AlCl₃) to isolate electronic vs. steric effects .

Basic: What analytical techniques are essential for confirming the purity of this compound?

Methodological Answer:

- High-resolution mass spectrometry (HRMS) for molecular ion validation.

- Elemental analysis (C, H, S) to confirm stoichiometry.

- HPLC with UV detection to quantify impurities (>99% purity threshold) .

Advanced: How can researchers evaluate the environmental stability of this compound derivatives?

Methodological Answer:

- Perform accelerated degradation studies under UV light and varying pH conditions.

- Use LC-MS to identify breakdown products and propose degradation pathways.

- Cross-reference with computational models (e.g., QSAR) to predict ecotoxicological impacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.